

# ACY-775: A Potent and Selective HDAC6 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ACY-775   |           |
| Cat. No.:            | B15586464 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ACY-775** is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its targeted activity against HDAC6, a primarily cytoplasmic enzyme, leads to the hyperacetylation of non-histone protein substrates, most notably α-tubulin. This targeted modulation of protein acetylation without significantly impacting nuclear histone acetylation makes **ACY-775** a valuable research tool and a potential therapeutic agent in various diseases, including neurodegenerative disorders and certain cancers. This technical guide provides a comprehensive overview of the biological function of **ACY-775**, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visualizations of its core signaling pathway.

### Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins. While many HDAC inhibitors exhibit broad activity across multiple HDAC isoforms, isoform-selective inhibitors offer the potential for more targeted therapeutic intervention with an improved safety profile. **ACY-775** has emerged as a key pharmacological tool for studying the specific functions of HDAC6 due to its high potency and selectivity.



# **Mechanism of Action**

**ACY-775** exerts its biological function primarily through the potent and selective inhibition of the catalytic activity of HDAC6.[1] HDAC6 is a unique member of the class IIb HDAC family, predominantly located in the cytoplasm, and possesses two catalytic domains. Its primary substrate is  $\alpha$ -tubulin, a key component of microtubules.

The core mechanism of action of **ACY-775** can be summarized as follows:

- Direct Inhibition of HDAC6: ACY-775 binds to the active site of HDAC6, preventing it from deacetylating its target substrates.
- Increased α-Tubulin Acetylation: The inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin at lysine 40 (K40).[2] This post-translational modification is associated with increased microtubule stability and flexibility.
- Modulation of Microtubule-Dependent Processes: The hyperacetylation of microtubules influences a range of cellular functions, including:
  - Axonal Transport: Enhanced microtubule stability can facilitate the transport of mitochondria and other essential cargoes along axons, a process often disrupted in neurodegenerative diseases.
  - Cell Motility: Microtubule dynamics are critical for cell migration.
  - Autophagy: The fusion of autophagosomes with lysosomes, a key step in the autophagic process, is dependent on the microtubule network. HDAC6 inhibition has been shown to promote this fusion.[3]

Crucially, due to its high selectivity, **ACY-775** does not significantly affect the acetylation of nuclear histones, thereby avoiding widespread changes in gene transcription that are associated with pan-HDAC inhibitors.[2]

### **Quantitative Data**

The potency and selectivity of **ACY-775** have been characterized through various in vitro biochemical assays. The following tables summarize the key quantitative data available for



#### ACY-775.

Table 1: In Vitro Inhibitory Activity of ACY-775 against HDAC Isoforms

| HDAC Isoform         | IC50 (nM) | Selectivity vs. HDAC6 |
|----------------------|-----------|-----------------------|
| HDAC6                | 7.5       | 1x                    |
| HDAC1                | >5,250    | >700x                 |
| HDAC2                | >5,250    | >700x                 |
| HDAC3                | >5,250    | >700x                 |
| Other Class II HDACs | >1,000    | >133x                 |

Data compiled from multiple sources.[2][4] The IC50 values represent the concentration of **ACY-775** required to inhibit 50% of the enzyme's activity in a cell-free assay.

Table 2: Cellular Activity of ACY-775

| Cell Line                    | Treatment<br>Concentration | Duration      | Observed Effect                               |
|------------------------------|----------------------------|---------------|-----------------------------------------------|
| RN46A-B14<br>(neuronal)      | 2.5 μΜ                     | 4 hours       | Significant increase in α-tubulin acetylation |
| N2a (neuroblastoma)          | 1 μΜ                       | Not specified | Hyperacetylation of α-tubulin                 |
| Various Cancer Cell<br>Lines | Varies                     | Varies        | Inhibition of cell proliferation              |

This table provides examples of effective concentrations of **ACY-775** in cellular assays.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the biological function of **ACY-775**.



### In Vitro HDAC6 Activity Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 value of **ACY-775** against recombinant HDAC6.

#### Materials:

- Recombinant human HDAC6 enzyme
- HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
- ACY-775
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (containing a protease to cleave the deacetylated substrate)
- 96-well black microplate
- Fluorometric microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of ACY-775 in assay buffer.
- Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.
- Reaction Setup: In the 96-well plate, add the following to each well:
  - Assay Buffer
  - ACY-775 dilution or vehicle control
  - Diluted HDAC6 enzyme
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.



- Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Reaction Termination and Signal Development: Add the developer solution to each well. This
  will stop the HDAC6 reaction and allow the protease to cleave the deacetylated substrate,
  releasing the fluorescent molecule.
- Fluorescence Reading: Read the fluorescence intensity using a microplate reader (e.g., excitation 355 nm, emission 460 nm).
- Data Analysis: Calculate the percent inhibition for each concentration of ACY-775 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### Western Blot for α-Tubulin Acetylation

This protocol describes how to assess the effect of **ACY-775** on  $\alpha$ -tubulin acetylation in cultured cells.

#### Materials:

- Cultured cells (e.g., neuronal cell line)
- ACY-775
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:



- Anti-acetylated-α-tubulin (Lys40)
- Anti-α-tubulin (for loading control)
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of ACY-775 or vehicle control for the desired time period (e.g., 4 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer.
   Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated- $\alpha$ -tubulin overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.



- Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
- Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total α-tubulin to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated- $\alpha$ -tubulin band to the total  $\alpha$ -tubulin band.

# **Signaling Pathways and Workflows**

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of **ACY-775** and a typical experimental workflow for its characterization.





#### Click to download full resolution via product page

Caption: **ACY-775** inhibits HDAC6, leading to increased  $\alpha$ -tubulin acetylation and downstream effects.





Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing the biological function of ACY-775.

## **Clinical Development**

To date, there are no publicly registered clinical trials specifically evaluating **ACY-775** in humans. The clinical trial identifier NCT03517449, sometimes associated with "775", corresponds to the KEYNOTE-775 trial, which evaluated the combination of lenvatinib and pembrolizumab in advanced endometrial cancer and is unrelated to **ACY-775**.[5][6][7][8][9] However, other selective HDAC6 inhibitors, such as ricolinostat (ACY-1215), have progressed to clinical trials for various indications, primarily in oncology. The preclinical data for **ACY-775** in models of neurodegenerative diseases and its favorable selectivity profile suggest its potential for future clinical investigation in these areas.

### Conclusion

**ACY-775** is a valuable pharmacological tool for elucidating the specific biological roles of HDAC6. Its potent and selective inhibition of HDAC6 leads to a well-defined molecular signature of increased  $\alpha$ -tubulin acetylation, which in turn modulates critical cellular processes such as axonal transport and autophagy. The comprehensive data and protocols presented in this guide are intended to support further research into the therapeutic potential of selective HDAC6 inhibition and the specific utility of **ACY-775** in various disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]



- 4. ACY-775 | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. FDA grants regular approval to pembrolizumab and lenvatinib for advanced endometrial carcinoma | FDA [fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lenvatinib Plus Pembrolizumab in Previously Treated Advanced Endometrial Cancer: Updated Efficacy and Safety From the Randomized Phase III Study 309/KEYNOTE-775 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. Toxicity and efficacy of lenvatinib plus pembrolizumab in advanced endometrial cancer: a real-world retrospective analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACY-775: A Potent and Selective HDAC6 Inhibitor A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15586464#acy-775-biological-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com